molecular formula C11H13F2NO B5867404 4-(3,4-difluorobenzyl)morpholine

4-(3,4-difluorobenzyl)morpholine

Cat. No. B5867404
M. Wt: 213.22 g/mol
InChI Key: WORHOHAZPZLXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-difluorobenzyl)morpholine, also known as DF-Morpholine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 4-(3,4-difluorobenzyl)morpholinee is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with specific cellular targets, including enzymes and receptors involved in various biological processes.
Biochemical and Physiological Effects
4-(3,4-difluorobenzyl)morpholinee has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(3,4-difluorobenzyl)morpholinee has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-(3,4-difluorobenzyl)morpholinee. One potential avenue is the development of new anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of 4-(3,4-difluorobenzyl)morpholinee and its potential therapeutic applications in various diseases.
In conclusion, 4-(3,4-difluorobenzyl)morpholinee is a promising compound with potential therapeutic applications in various scientific research studies. Its unique chemical structure and range of biochemical and physiological effects make it a valuable tool for the development of new drugs and treatments. However, further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 4-(3,4-difluorobenzyl)morpholinee can be achieved through a multi-step process involving the reaction of 3,4-difluorobenzylamine with morpholine in the presence of a suitable catalyst. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.

Scientific Research Applications

4-(3,4-difluorobenzyl)morpholinee has been extensively studied for its potential as a therapeutic agent in various scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. 4-(3,4-difluorobenzyl)morpholinee has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

4-[(3,4-difluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORHOHAZPZLXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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